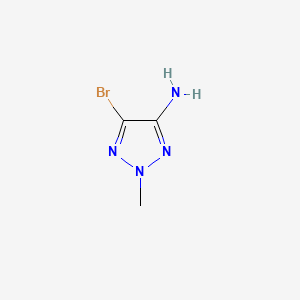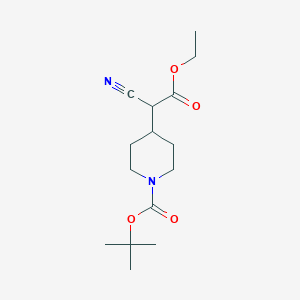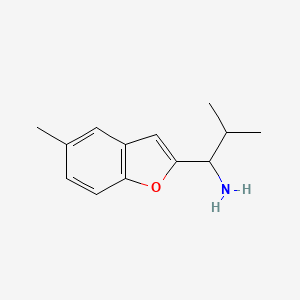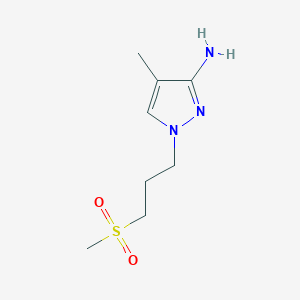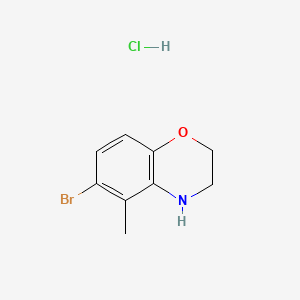![molecular formula C10H12N2O3S B13492889 2-[Acetyl(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B13492889.png)
2-[Acetyl(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Méthodes De Préparation
The synthesis of 2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Acylation: The thiazole intermediate is then acylated with cyclopropylacetyl chloride in the presence of a base such as triethylamine to form the N-cyclopropylacetamido derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly those containing thiazole rings.
Biological Studies: Researchers investigate the biological activity of the compound, including its antimicrobial, antifungal, and anticancer properties.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID can be compared with other similar compounds, such as:
2-(N-CYCLOPROPYLACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLIC ACID: Similar structure but lacks the 4-methyl group.
2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-OXAZOLE-5-CARBOXYLIC ACID: Contains an oxazole ring instead of a thiazole ring.
2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID: Carboxylic acid group is at the 4-position instead of the 5-position.
The uniqueness of 2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H12N2O3S |
|---|---|
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
2-[acetyl(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3S/c1-5-8(9(14)15)16-10(11-5)12(6(2)13)7-3-4-7/h7H,3-4H2,1-2H3,(H,14,15) |
Clé InChI |
INBBQZHVTDKUDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)N(C2CC2)C(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


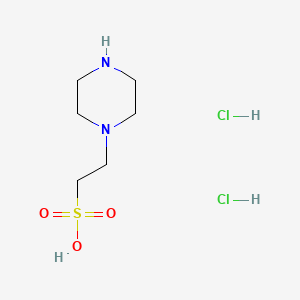

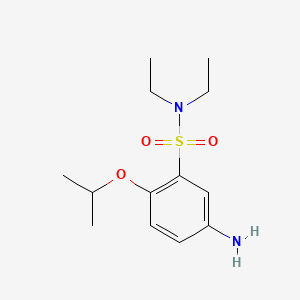
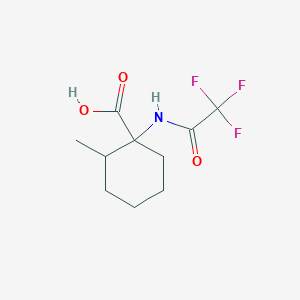


![tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13492841.png)
